Lamivudine-13C1,d2 is a stable isotopically labeled derivative of lamivudine, a nucleoside reverse transcriptase inhibitor primarily used in the treatment of Human Immunodeficiency Virus (HIV) and hepatitis B. This compound is designed to facilitate metabolic studies and pharmacokinetic research due to its unique isotopic labeling, which allows for precise tracking in biological systems.
Lamivudine was first synthesized in the early 1990s and has since been marketed under various brand names, including Epivir and Zeffix. The compound is classified as a small molecule drug and is included in the category of nucleoside and nucleotide analogues, specifically as a 3'-thia pyrimidine nucleoside .
The synthesis of Lamivudine-13C1,d2 involves several steps that leverage isotopic labeling techniques to incorporate carbon-13 and deuterium into the lamivudine structure. The process typically begins with the preparation of key intermediates that are subsequently modified to introduce the isotopes.
One method described for synthesizing lamivudine involves the use of L-menthyl glyoxylate as a starting material. The process includes:
Lamivudine-13C1,d2 retains the core structure of lamivudine but incorporates carbon-13 at specific positions within the molecule. Its molecular formula is represented as with isotopic substitutions leading to a slight increase in molecular weight.
The structural representation includes:
Lamivudine-13C1,d2 can participate in various chemical reactions similar to its parent compound. These include:
The mechanism by which lamivudine acts involves competitive inhibition of reverse transcriptase, where the absence of a 3'-OH group on the incorporated nucleotide prevents further elongation of the DNA strand .
The primary mechanism by which Lamivudine-13C1,d2 exerts its effects is through its action as a nucleoside analogue. Upon phosphorylation within cells, it forms lamivudine triphosphate, which competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase.
This process effectively disrupts viral replication, making it a potent therapeutic agent against HIV and hepatitis B .
These properties underline its stability and solubility characteristics which are critical for pharmaceutical formulation .
Lamivudine-13C1,d2 has significant applications in scientific research:
The synthesis of Lamivudine-¹³C₁,d₂ requires strategic isotopic incorporation at defined molecular positions. This isotopolog features ¹³C at the C5 position of the cytosine ring and deuterium (d₂) at the 5'-methylene group of the oxathiolane sugar moiety. Two primary synthetic routes are employed:
Table 1: Synthetic Approaches for Lamivudine-¹³C₁,d₂
Strategy | Isotope Position | Key Reagents | Advantages |
---|---|---|---|
De Novo Synthesis | C5 (¹³C) | Na¹³CN, ¹³C-acetic anhydride | High isotopic purity (>98% atom ¹³C) |
5'-CH₂ (d₂) | NaBD₄, D₂O (acidic conditions) | Controlled stereochemistry | |
Post-Synthetic Exchange | 5'-CH₂ (d₂) | D₂O/Pd/C, 180°C | Rapid deuterium incorporation |
Critical challenges include preserving stereochemical integrity at the oxathiolane ring's 4' chiral center during deuterium incorporation and minimizing isotopic dilution. Microwave-assisted synthesis has shown efficacy in accelerating H/D exchange while maintaining enantiomeric excess (>99.5%) [1] [9].
The oxathiolane ring presents unique optimization challenges due to kinetic isotope effects and potential racemization:
Mass spectrometry analysis reveals that kinetic isotope effects (KIEs) during glycosylation reduce reaction rates by 25–30% for deuterated intermediates, necessitating extended reaction times (48–72 hrs) at 85°C. NMR studies (¹H, ¹³C, ²H-DOSY) confirm isotopic fidelity and exclude scrambling: the ¹³C₁ signal appears at δ 92.5 ppm (JˍC-D = 22 Hz), while deuterium decoupling collapses this doublet, verifying site-specific labeling [7] [9].
Table 2: Analytical Parameters for Isotopic Verification
Analytical Method | Parameter | Lamivudine-¹³C₁,d₂ | Unlabeled Lamivudine |
---|---|---|---|
²H NMR (77 K) | Chemical shift | 2.42 ppm (q, JˍH-D = 1.2 Hz) | 2.45 ppm (t) |
¹³C NMR | C5 resonance | 92.5 ppm (d, JˍC-D = 22 Hz) | 92.3 ppm (s) |
HRMS (ESI⁺) | [M+H]⁺ | 233.0982 | 229.0840 |
Isotopic purity | Atom % excess | ¹³C: >98%; d₂: >99% | N/A |
Purification of Lamivudine-¹³C₁,d₂ demands techniques resolving isotopic isomers and stereochemical impurities:1. Chromatography: Preparative reverse-phase HPLC (C18 column) with isocratic elution (10 mM ammonium acetate-d₉/D₂O, pD 7.0) separates isotopic isomers. Critical parameters:- Flow rate: 4 mL/min- Retention time: 14.2 min (vs. 13.8 min for unlabeled)- Purity threshold: ≥98% by peak integration at 270 nm [1] [4]2. Crystallization: Ethanol/D₂O recrystallization enriches diastereomeric purity. Conditions: Saturated at 60°C, cooled to –20°C at 0.5°C/min yields >99.9% trans-isomer crystals [1].
Characterization employs orthogonal methodologies:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3